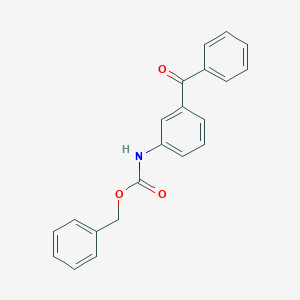
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene, also known as DMI, is a chemical compound that has been studied for its potential use in various scientific research applications. DMI is a member of the isochromene family of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that this compound inhibits the Akt/mTOR pathway, which is a key regulator of cell growth and survival. This compound has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to exhibit antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can cause oxidative damage to cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. Another advantage of this compound is its relatively low toxicity to normal cells, which makes it a safer alternative to traditional chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene. One area of research is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying this compound's anticancer activity, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and in clinical trials. Overall, this compound has significant potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is warranted to fully explore its potential.
Synthesemethoden
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst, followed by a cyclization reaction to form the isochromene ring. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells.
Eigenschaften
CAS-Nummer |
861144-96-9 |
|---|---|
Molekularformel |
C19H22O5 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C19H22O5/c1-20-15-6-5-13(10-16(15)21-2)19-14-11-18(23-4)17(22-3)9-12(14)7-8-24-19/h5-6,9-11,19H,7-8H2,1-4H3 |
InChI-Schlüssel |
MIQMHRTWBUVAQL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCO2)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCO2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate](/img/structure/B263147.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B263152.png)
![1-{[5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B263156.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B263157.png)